![molecular formula C9H14N2 B14012435 N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine CAS No. 77934-44-2](/img/structure/B14012435.png)
N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine is an organic compound that features a pyrrole ring and a butylamine side chain. This compound is of interest due to its unique structure, which combines the properties of pyrrole and butylamine, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with butan-1-amine in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrolinones.
Reduction: The compound can be reduced to form pyrrolidines.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrrolinones
Reduction: Pyrrolidines
Substitution: N-substituted pyrroles
Applications De Recherche Scientifique
N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The pyrrole ring can interact with biological macromolecules, influencing their function and activity. The butylamine side chain can enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butan-1-amine: A simple aliphatic amine with similar basicity but lacking the aromatic pyrrole ring.
Pyrrole: An aromatic heterocycle with similar reactivity but lacking the butylamine side chain.
N-substituted pyrroles: Compounds with various substituents on the pyrrole ring, offering different reactivity and properties.
Uniqueness
N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine is unique due to its combination of a pyrrole ring and a butylamine side chain, providing a balance of aromatic and aliphatic properties. This dual nature enhances its versatility in chemical reactions and broadens its range of applications in scientific research and industry.
Propriétés
Numéro CAS |
77934-44-2 |
|---|---|
Formule moléculaire |
C9H14N2 |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
N-butyl-1-(1H-pyrrol-2-yl)methanimine |
InChI |
InChI=1S/C9H14N2/c1-2-3-6-10-8-9-5-4-7-11-9/h4-5,7-8,11H,2-3,6H2,1H3 |
Clé InChI |
KGUFMFOWCRQLME-UHFFFAOYSA-N |
SMILES canonique |
CCCCN=CC1=CC=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


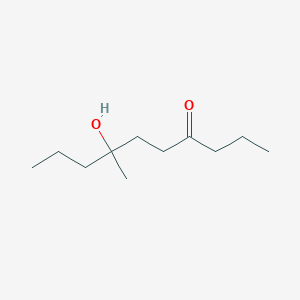
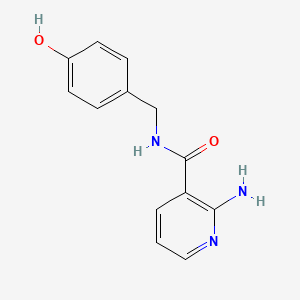
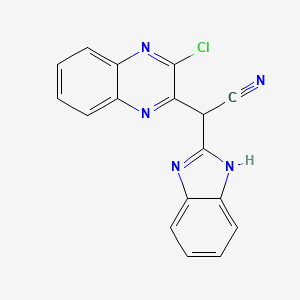
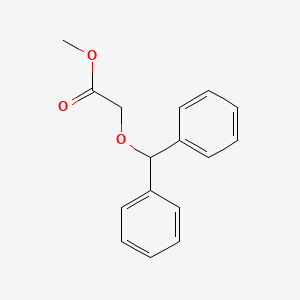
![N-[1-(hydrazinecarbonyl)ethyl]-2-phenyl-acetamide](/img/structure/B14012393.png)
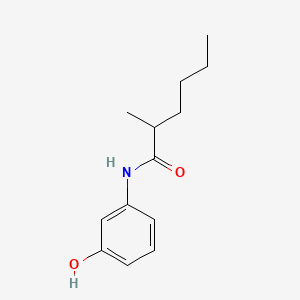
![7-((4-Methylpiperazin-1-yl)methyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14012405.png)
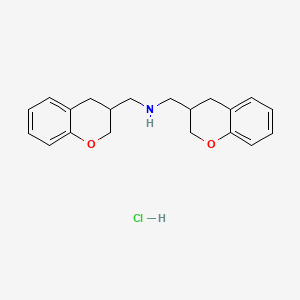

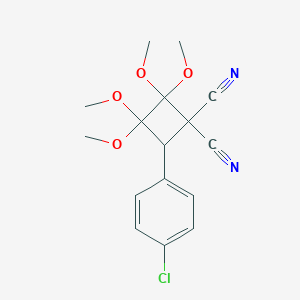

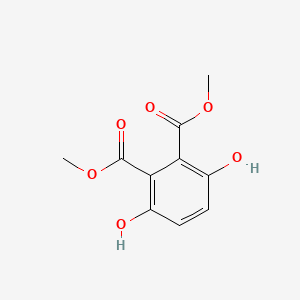
![N,N-bis(2-chloroethyl)-2-ethoxy-4-[(4-fluorophenyl)iminomethyl]aniline](/img/structure/B14012431.png)
![Tert-butyl 1-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14012433.png)
